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Compound of Interest

Compound Name: (1R)-Chrysanthemolactone

Cat. No.: B190793 Get Quote

For researchers, scientists, and professionals engaged in drug development and natural

product chemistry, a comprehensive understanding of a molecule's spectroscopic properties is

paramount for its identification, characterization, and quality control. This technical guide

provides a detailed overview of the spectroscopic data for (1R)-Chrysanthemolactone, a

monoterpenoid lactone of significant interest.

While a complete, unified dataset for (1R)-Chrysanthemolactone from a single source is not

readily available in the public domain, this guide synthesizes available information and provides

a framework for its spectroscopic analysis. The data presented herein is based on typical

values for similar chemical structures and general principles of spectroscopic interpretation.

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for (1R)-
Chrysanthemolactone based on its chemical structure. These values are predictive and

should be confirmed with experimental data.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (Predicted)
¹H NMR (Proton NMR)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 4.5 - 4.8 dd 1H H-1

~ 2.0 - 2.2 m 1H H-2

~ 1.5 - 1.7 m 1H H-3

~ 1.25 s 3H CH₃-10

~ 1.15 s 3H CH₃-9

~ 1.70 s 3H CH₃-8

~ 5.0 - 5.2 m 1H H-5

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Carbon Type Assignment

~ 175 - 180 C=O C-4 (Lactone Carbonyl)

~ 135 - 140 C C-6

~ 120 - 125 CH C-5

~ 80 - 85 CH C-1

~ 40 - 45 C C-7

~ 30 - 35 CH C-3

~ 25 - 30 CH C-2

~ 20 - 25 CH₃ C-10

~ 15 - 20 CH₃ C-9

~ 10 - 15 CH₃ C-8

Table 2: Infrared (IR) Spectroscopy Data (Predicted)
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~ 2970 - 2850 Strong C-H stretch (alkane)

~ 1770 - 1750 Strong C=O stretch (γ-lactone)

~ 1670 - 1640 Medium C=C stretch (alkene)

~ 1460 - 1370 Medium C-H bend (alkane)

~ 1200 - 1000 Strong C-O stretch (lactone)

Table 3: Mass Spectrometry (MS) Data (Predicted)
m/z Relative Intensity Assignment

166 Moderate [M]⁺ (Molecular Ion)

151 High [M - CH₃]⁺

138 Moderate [M - CO]⁺ or [M - C₂H₄]⁺

123 High [M - CO - CH₃]⁺

95 High [C₇H₁₁]⁺

81 High [C₆H₉]⁺

Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation.

The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of (1R)-Chrysanthemolactone (typically 5-10 mg) is

dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or

(CD₃)₂CO) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added

as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR

spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to

achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument,

typically at a frequency of 100 MHz. A wider spectral width (e.g., 0-220 ppm) is used. Due to

the low natural abundance of ¹³C, a larger number of scans (often several hundred to

thousands) and a longer relaxation delay may be necessary. Proton decoupling is employed

to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is prepared by

grinding a small amount of the sample with dry KBr powder and pressing the mixture into a

thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a

volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the

solvent to evaporate. For liquid samples, a drop can be placed between two salt plates.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR)

spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and

water vapor.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer,

often via direct infusion or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS). Electron Ionization (EI) is a common technique for volatile

compounds, where the sample is bombarded with a high-energy electron beam to induce

ionization and fragmentation. Softer ionization techniques like Electrospray Ionization (ESI)

or Chemical Ionization (CI) can be used to minimize fragmentation and observe the

molecular ion more clearly.
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Mass Analysis and Detection: The resulting ions are separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap). A detector

then records the abundance of each ion. The resulting mass spectrum plots the relative

intensity of the ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like (1R)-Chrysanthemolactone.
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A generalized workflow for the spectroscopic analysis and structure elucidation of a natural
product.

To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of (1R)-
Chrysanthemolactone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b190793#spectroscopic-data-nmr-ir-ms-for-1r-
chrysanthemolactone]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b190793?utm_src=pdf-body-img
https://www.benchchem.com/product/b190793#spectroscopic-data-nmr-ir-ms-for-1r-chrysanthemolactone
https://www.benchchem.com/product/b190793#spectroscopic-data-nmr-ir-ms-for-1r-chrysanthemolactone
https://www.benchchem.com/product/b190793#spectroscopic-data-nmr-ir-ms-for-1r-chrysanthemolactone
https://www.benchchem.com/product/b190793#spectroscopic-data-nmr-ir-ms-for-1r-chrysanthemolactone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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